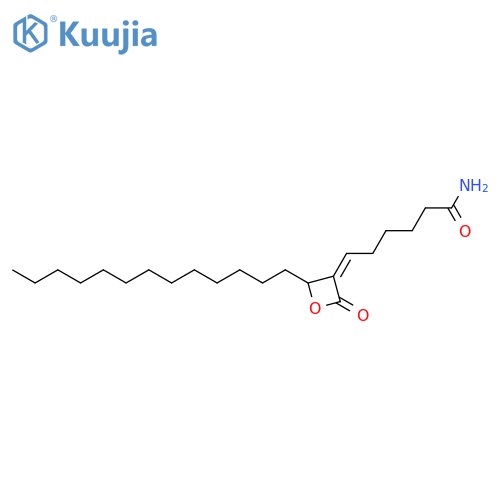

Cas no 1646795-59-6 (6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide)

1646795-59-6 structure

商品名:6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide

CAS番号:1646795-59-6

MF:C22H39NO3

メガワット:365.549967050552

CID:4610528

6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide 化学的及び物理的性質

名前と識別子

-

- KC01

- KC01 (ABHD16A inhibitor KC01)

- 6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide

-

- インチ: 1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-19(22(25)26-20)16-13-12-15-18-21(23)24/h16,20H,2-15,17-18H2,1H3,(H2,23,24)/b19-16-

- InChIKey: RJBBAPPWVJEOMC-MNDPQUGUSA-N

- ほほえんだ: C(N)(=O)CCCC/C=C1/C(CCCCCCCCCCCCC)OC/1=O

じっけんとくせい

- 色と性状: Solid powder

6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide セキュリティ情報

- シグナルワード:Warning

- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01EPVR-1mg |

6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide |

1646795-59-6 | ≥98% | 1mg |

$259.00 | 2024-06-19 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9820-500ug |

KC01 |

1646795-59-6 | 98% | 500ug |

¥2187.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9820-1mg |

KC01 |

1646795-59-6 | 98% | 1mg |

¥4013.00 | 2023-09-09 | |

| A2B Chem LLC | AX65543-1mg |

6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide |

1646795-59-6 | ≥98% | 1mg |

$180.00 | 2024-04-20 | |

| MedChemExpress | HY-120299-1mg |

KC01 |

1646795-59-6 | 1mg |

¥4200 | 2024-07-21 |

6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

1646795-59-6 (6Z-(2-oxo-4-tridecyl-3-oxetanylidene),hexanamide) 関連製品

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量